4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester
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Overview
Description
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a chloro group, a formyl group, and an ethyl ester moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-5-carboxy-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester.
Reduction: 4-Chloro-5-hydroxymethyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indole-2-carboxylic acid: Another indole derivative with different substituents.
5-Chloroindole: A simpler indole compound with a chloro group.
Uniqueness
4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-chloro-5-formyl-3,6,6-trimethyl-1,7-dihydroindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-5-20-14(19)13-8(2)11-10(17-13)6-15(3,4)9(7-18)12(11)16/h7,17H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWXQGFYAOETKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(C(=C2Cl)C=O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354721 |
Source
|
Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333780-20-4 |
Source
|
Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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